ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate
Overview
Description
ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a bicyclic structure. It is known for its potential biological activities and is used in various scientific research applications.
Mechanism of Action
Target of Action
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate is a nitrogen-containing heterocyclic compound . Compounds with similar structures have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Based on its biological activities, it can be inferred that the compound may affect various pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given its range of biological activities, the compound likely has multiple effects at the molecular and cellular levels, potentially including the inhibition of microbial growth, reduction of inflammation, prevention of viral replication, inhibition of fungal growth, reduction of oxidative stress, inhibition of tumor growth, and inhibition of kinase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of N-alkylpyrroles with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization and cycloaddition reactions. The use of solid alumina and room temperature conditions for the initial cross-coupling step ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate
- Ethyl 2-(cyclopentylideneamino)-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate
Uniqueness
ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9-8-4-3-6-12(8)7-5-11-9/h3-4,6,9,11H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTXPFMYPSQOBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CN2CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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